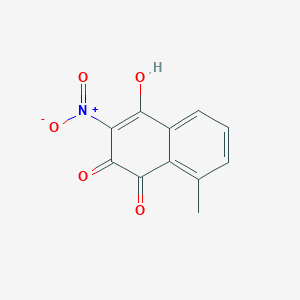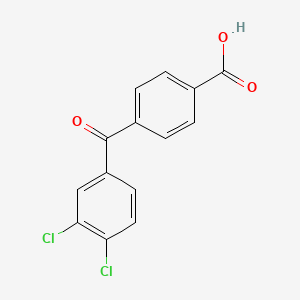
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group, an allyloxy group, and a cyclohexylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the allyloxy group: The allyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of an allyl alcohol reacts with the cyclohexylcarbamate in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The allyloxy group in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to modify the cyclohexyl ring.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: De-allylated cyclohexylcarbamate or modified cyclohexyl derivatives.
Substitution: Various substituted cyclohexylcarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
- Evaluated for its pharmacokinetic properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate depends on its specific application. In the context of its use as a prodrug, the compound is designed to undergo metabolic conversion in the body to release the active drug. This involves enzymatic cleavage of the carbamate group, followed by further metabolism of the resulting intermediate.
Molecular Targets and Pathways:
- The compound may target specific enzymes involved in its metabolic conversion.
- Pathways related to drug metabolism, such as those involving cytochrome P450 enzymes, may be involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog without the allyloxy and cyclohexyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and allyloxy groups.
Allyloxy carbamate: Contains the allyloxy group but lacks the cyclohexyl and tert-butyl groups.
Uniqueness:
- The presence of both the allyloxy and cyclohexyl groups in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate provides unique steric and electronic properties.
- This compound’s structure allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
tert-butyl N-(4-prop-2-enoxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5,11-12H,1,6-10H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
JSXGGEQRMRKBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)







